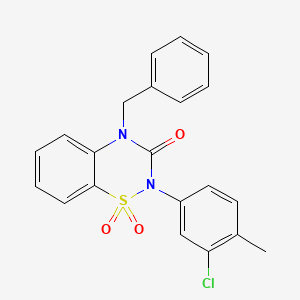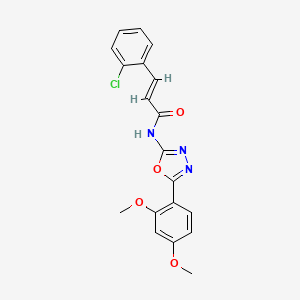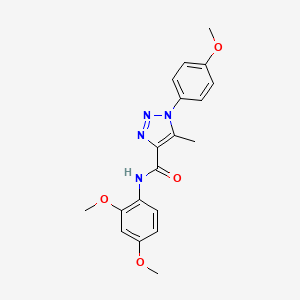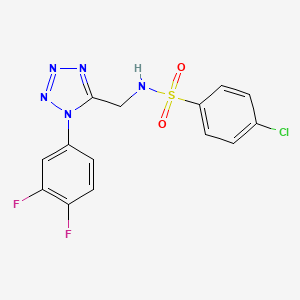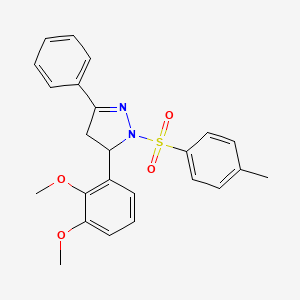
5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a phenyl group, a tosyl group, and a 2,3-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms. The tosyl group could potentially act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups .Aplicaciones Científicas De Investigación
Structural Analysis and Tautomerism
The structural characteristics and tautomerism of NH-pyrazoles, including compounds similar to the target chemical, have been extensively studied. For instance, the annular tautomerism of curcuminoid NH-pyrazoles reveals complex patterns of hydrogen bonds and N–H⋯N interactions, providing insights into the stability and structural preferences of these compounds in different states (Cornago et al., 2009).
Synthesis and Crystal Structures
Several studies have focused on synthesizing and determining the crystal structures of pyrazoline and pyrazole derivatives. These works include the synthesis of specific pyrazoline compounds and their structural elucidation through X-ray crystallography, highlighting the methods to obtain and characterize these molecules (Şahin et al., 2011).
Antimalarial Activity
The synthesis of N-phenyl pyrazoline derivatives from dibenzalacetone and their evaluation for heme polymerization inhibitory activity (HPIA) have been explored. This research indicates the potential antimalarial properties of pyrazoline compounds, with specific derivatives showing more potency than quinine (Ekawati et al., 2020).
Photophysical Properties
Research into new pyrazolines with triphenyl and ester derivatives examines the impact of solvent structure and polarity on the photophysical properties of these compounds. Findings from such studies can inform the development of materials with specific optical characteristics (Şenol et al., 2020).
Pharmacological Activities
The synthesis and evaluation of pyrazoline derivatives containing dimethoxy and dinitro compounds for their biological activities, including antioxidant, antimicrobial, and antihelmintic properties, have been reported. Some of these derivatives show significant biological activity, potentially contributing to the development of new therapeutic agents (MadhuKumarD. et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-12-14-19(15-13-17)31(27,28)26-22(16-21(25-26)18-8-5-4-6-9-18)20-10-7-11-23(29-2)24(20)30-3/h4-15,22H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPYSSRVXYDNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)


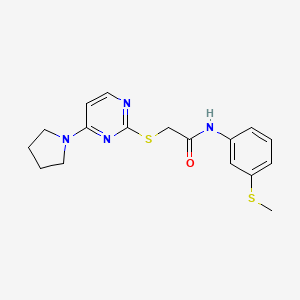
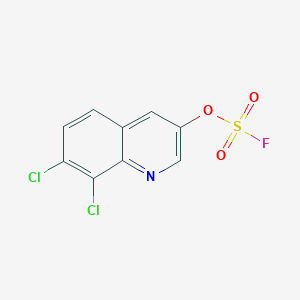
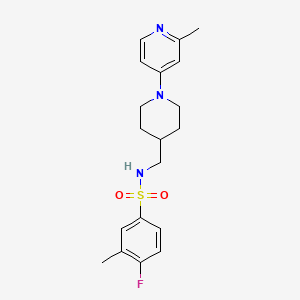
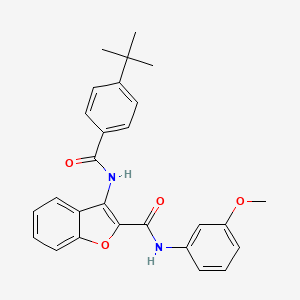
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2817551.png)

